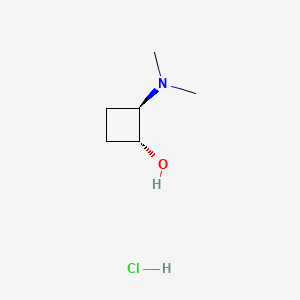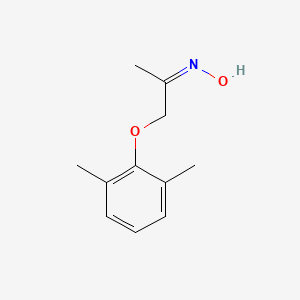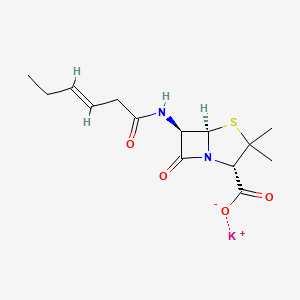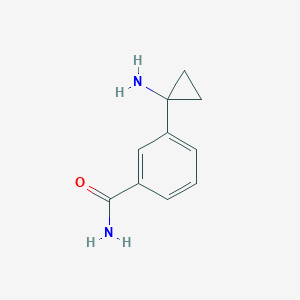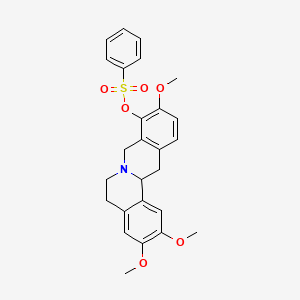
9-O-Benzenesulfonyl(+/-)-Tetrahydropalmatrubine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-O-Benzenesulfonyl (+/-)-Tetrahydropalmatrubine: is a synthetic organic compound that belongs to the class of tetrahydroprotoberberine alkaloids. These compounds are known for their diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-O-Benzenesulfonyl (+/-)-Tetrahydropalmatrubine typically involves multiple steps, starting from a suitable precursor such as tetrahydropalmatrubine. The key step is the introduction of the benzenesulfonyl group at the 9-O position. This can be achieved through sulfonylation reactions using reagents like benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods: Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the benzenesulfonyl group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong acids or bases, depending on the specific reaction.
Major Products: The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the removal of the sulfonyl group.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Biology: It may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology. Medicine: Potential therapeutic applications could include its use as an antimicrobial, anti-inflammatory, or anticancer agent. Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 9-O-Benzenesulfonyl (+/-)-Tetrahydropalmatrubine would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways.
Comparaison Avec Des Composés Similaires
Tetrahydropalmatrubine: The parent compound without the benzenesulfonyl group.
Berberine: Another protoberberine alkaloid with well-known biological activities.
Palmatine: A related compound with similar structural features.
Propriétés
Formule moléculaire |
C26H27NO6S |
|---|---|
Poids moléculaire |
481.6 g/mol |
Nom IUPAC |
(2,3,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-9-yl) benzenesulfonate |
InChI |
InChI=1S/C26H27NO6S/c1-30-23-10-9-17-13-22-20-15-25(32-3)24(31-2)14-18(20)11-12-27(22)16-21(17)26(23)33-34(28,29)19-7-5-4-6-8-19/h4-10,14-15,22H,11-13,16H2,1-3H3 |
Clé InChI |
MNRJKZHYQJYPDV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OS(=O)(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


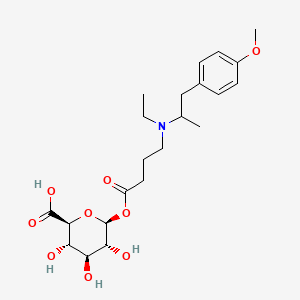
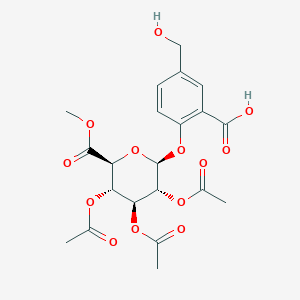
![1-[1-(bromomethyl)cyclopropyl]-2-methylBenzene](/img/structure/B13858520.png)
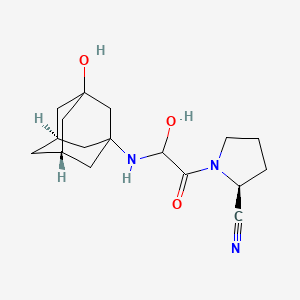
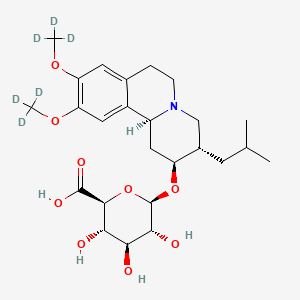
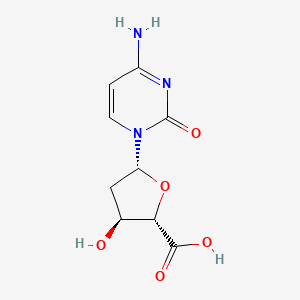
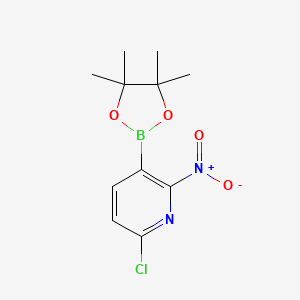
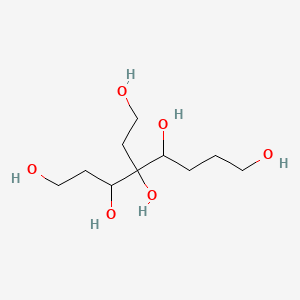
![3'-[3-(3-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-3,6-dihydro-5-methyl-2,6-dioxo-1(2H)-pyrimidinyl]-3'-deoxy-thymidine-d3](/img/structure/B13858560.png)
![2-[3-[Bis(1-methylethyl)amino]-1-phenyl-propyl]-4-methyl-methoxybenzene fumarate](/img/structure/B13858563.png)
